molecular formula C21H15N5O5S B2415157 2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid CAS No. 1147362-27-3

2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2415157
CAS No.: 1147362-27-3
M. Wt: 449.44
InChI Key: JSRZHMMDGCVGDL-UHFFFAOYSA-N
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Description

2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a cyano group, a nitro group, and an imidazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. The nitro group is introduced into the phenyl ring through nitration reactions. Subsequently, the imidazole ring is formed through cyclization reactions involving the appropriate precursors. The cyano group is then introduced using cyanoethylation reactions. Finally, the benzoic acid moiety is added through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.

  • Substitution: : The cyano group can participate in nucleophilic substitution reactions.

  • Condensation: : The imidazole ring can undergo condensation reactions with other compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

  • Condensation: : Acid catalysts and heat are often employed to facilitate condensation reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Cyanohydrins, amides.

  • Condensation: : Imidazole derivatives, heterocyclic compounds.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The imidazole ring may bind to enzymes or receptors, while the nitro and cyano groups could participate in redox reactions. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring but may lack the nitro or cyano groups.

  • Nitrophenyl derivatives: : These compounds contain the nitro group but may not have the imidazole or cyano groups.

  • Cyano-containing compounds: : These compounds have the cyano group but may not include the imidazole or nitro groups.

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O5S/c1-25-9-8-23-21(25)32-18-7-6-13(11-17(18)26(30)31)10-14(12-22)19(27)24-16-5-3-2-4-15(16)20(28)29/h2-11H,1H3,(H,24,27)(H,28,29)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRZHMMDGCVGDL-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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